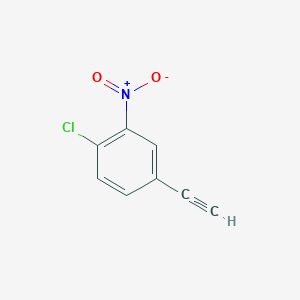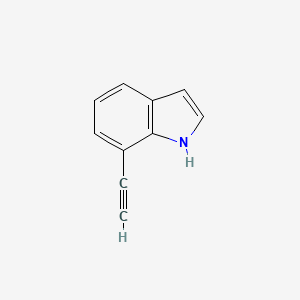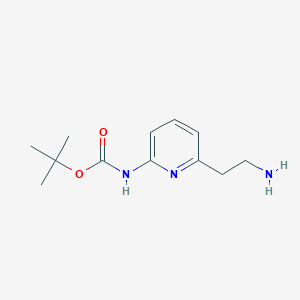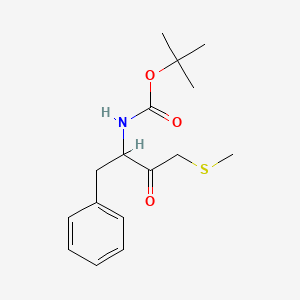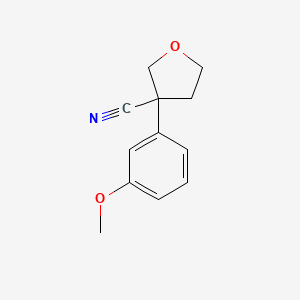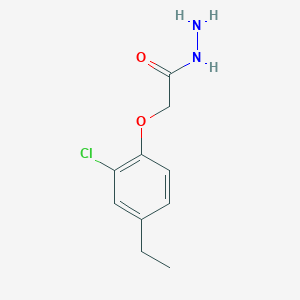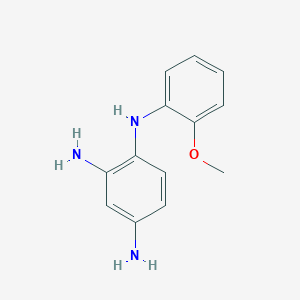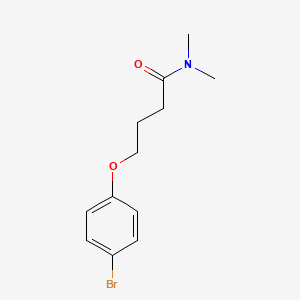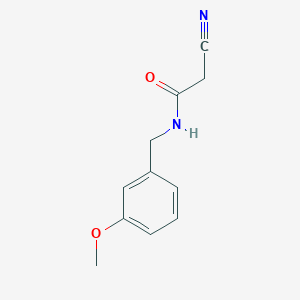![molecular formula C13H21ClN2O B1395891 {4-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}amine hydrochloride CAS No. 861095-86-5](/img/structure/B1395891.png)
{4-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}amine hydrochloride
Descripción general
Descripción
“{4-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}amine hydrochloride” is a chemical compound with the CAS Number: 923163-66-0 . It has a molecular weight of 234.34 . The IUPAC name of this compound is 4-[(2,6-dimethyl-4-morpholinyl)methyl]benzylamine . The physical form of this compound is liquid .
Molecular Structure Analysis
The InChI code of this compound is 1S/C14H22N2O/c1-11-8-16(9-12(2)17-11)10-14-5-3-13(7-15)4-6-14/h3-6,11-12H,7-10,15H2,1-2H3 . This indicates the molecular structure of the compound.
Physical And Chemical Properties Analysis
The compound has a molecular weight of 234.34 . It is stored at a temperature of 4°C . The physical form of this compound is liquid . The InChI code provides information about the molecular structure of the compound .
Aplicaciones Científicas De Investigación
Chemical Structure and Properties
- Molecular Structure and Analysis : A study by Medetalibeyoğlu et al. (2019) investigated the molecular structure, vibrational analysis, and thermodynamic properties of a compound closely related to "{4-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}amine hydrochloride", providing insights into its chemical behavior and potential applications (Medetalibeyoğlu, Yüksek, & Özdemir, 2019).
Potential Pharmacological Applications
- Antihypoxic Activity : Ukrainets et al. (2014) synthesized derivatives of morpholine, a structural component of the compound , which showed significant antihypoxic effects, suggesting potential medical applications in conditions related to oxygen deprivation (Ukrainets, Mospanova, & Davidenko, 2014).
- Antimicrobial Properties : Research by Yeromina et al. (2019) explored the antimicrobial activity of morpholine-containing derivatives, which is relevant given the structural similarity to "{4-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}amine hydrochloride" (Yeromina, Upyr, Osolodchenko, Ieromina, Demchenko, & Perekhoda, 2019).
Biochemical Research and Synthesis
- Drug Metabolism and Synthesis : Xi et al. (2011) conducted research on the synthesis and bioactivities of compounds related to morpholine, which can inform the understanding of drug metabolism and pharmacological potential of related compounds (Xi, Jiang, Zou, Ni, & Chen, 2011).
- Synthesis of Mannich Bases : A study by Sun (1962) focused on the condensation of morpholine derivatives with various ketones, which is fundamental for understanding the chemical synthesis processes related to "{4-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}amine hydrochloride" (Sun, 1962).
Applications in Material Science
- Photoluminescent Properties : Gan et al. (2003) investigated the luminescent properties of compounds containing piperazine, a structural analogue, which could have implications for the development of materials with specific optical properties (Gan, Chen, Chang, & Tian, 2003).
Chemical Synthesis and Analysis
- Electrochemical Fluorination : Research by Takashi et al. (1998) on the fluorination of morpholine derivatives provides insights into the chemical reactions and synthesis processes relevant to compounds like "{4-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}amine hydrochloride" (Takashi, Fukaya, Ono, Hayashi, Soloshonok, & Kunio, 1998).
Safety and Hazards
The compound has a GHS05 pictogram, indicating that it is corrosive . The signal word is "Danger" . Hazard statements include H314, indicating that it causes severe skin burns and eye damage . Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .
Propiedades
IUPAC Name |
4-[(2,6-dimethylmorpholin-4-yl)methyl]aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O.ClH/c1-10-7-15(8-11(2)16-10)9-12-3-5-13(14)6-4-12;/h3-6,10-11H,7-9,14H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMCLIKNOCYPMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC=C(C=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



